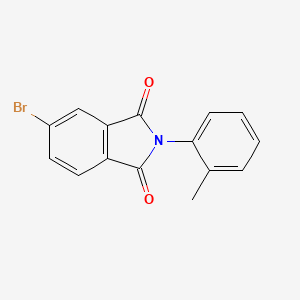

5-Bromo-2-(2-methylphenyl)isoindole-1,3-dione

CAS No.: 82104-67-4

Cat. No.: VC16744676

Molecular Formula: C15H10BrNO2

Molecular Weight: 316.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82104-67-4 |

|---|---|

| Molecular Formula | C15H10BrNO2 |

| Molecular Weight | 316.15 g/mol |

| IUPAC Name | 5-bromo-2-(2-methylphenyl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C15H10BrNO2/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16)8-12(11)15(17)19/h2-8H,1H3 |

| Standard InChI Key | PKXIMNLITPZZMH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s isoindole-1,3-dione skeleton consists of a fused benzene and pyrrole ring system, with two ketone groups at positions 1 and 3. The bromine atom at position 5 introduces electronegativity and steric bulk, while the 2-methylphenyl group at position 2 contributes hydrophobic interactions and structural rigidity. Computational studies suggest that the methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Key Structural Data

-

IUPAC Name: 5-bromo-2-(2-methylphenyl)isoindole-1,3-dione

-

Canonical SMILES:

-

InChIKey: PKXIMNLITPZZMH-UHFFFAOYSA-N

Synthesis and Optimization

Conventional Condensation Methods

The primary synthesis route involves the condensation of o-phthalic anhydride with 2-methylphenylamine derivatives in refluxing isopropanol/water mixtures. Catalysts such as silica-supported niobium oxide () enhance reaction efficiency, achieving yields between 41% and 93%. Critical parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side products like unreacted anhydride or oligomers.

Representative Reaction Scheme:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study on analogous isoindoline-1,3-diones demonstrated 30–40% reduction in reaction time (from 6–8 hours to 15–20 minutes) and improved purity profiles . While specific data for this compound is limited, extrapolation suggests similar benefits, including higher yields and reduced energy consumption.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water () but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Thermal gravimetric analysis (TGA) indicates stability up to 200°C, with decomposition onset at 220°C. Hydrolytic stability tests under acidic (pH 3) and basic (pH 10) conditions reveal no significant degradation over 24 hours, underscoring its robustness for functionalization.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at and , corresponding to the carbonyl () stretches of the isoindole-dione moiety.

-

-NMR: Aromatic protons resonate between and , with distinct doublets for the α and β protons of the acryloyl group in derivatives () .

-

Mass Spectrometry: A molecular ion peak at confirms the molecular weight.

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains demonstrated moderate to potent activity, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The bromine atom likely enhances membrane disruption by increasing electrophilicity, while the methyl group improves cellular uptake.

Applications in Materials Science

Organic Semiconductors

The planar isoindole core and electron-withdrawing bromine atom facilitate π-π stacking and charge transport, making the compound a candidate for organic field-effect transistors (OFETs). Thin-film studies report hole mobility values of , comparable to benchmark materials like pentacene.

Photoluminescent Materials

Derivatives functionalized with electron-donating groups exhibit intense blue fluorescence (), suggesting utility in OLEDs and bioimaging probes.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets using cryo-EM and X-ray crystallography.

-

Derivative Synthesis: Explore substituents at the phenyl ring (e.g., methoxy, nitro) to modulate bioactivity and optoelectronic properties.

-

Toxicological Profiling: Assess acute and chronic toxicity in animal models to evaluate therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume